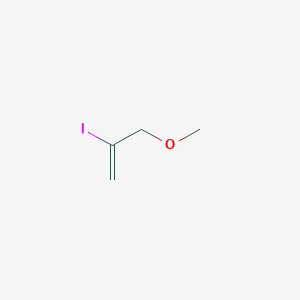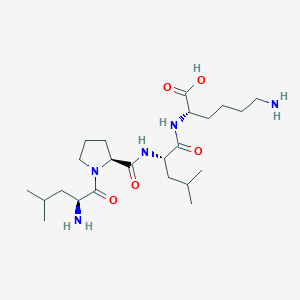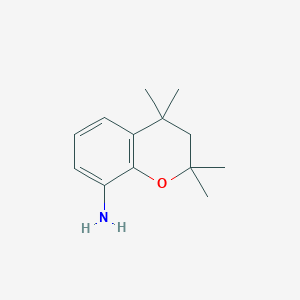![molecular formula C16H13F3O3S B12523620 3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde CAS No. 819075-65-5](/img/structure/B12523620.png)
3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is an organic compound characterized by the presence of methoxy, trifluoromethyl, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with 4-[(trifluoromethyl)sulfanyl]phenylmethanol under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 3-methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzoic acid.
Reduction: The major product is 3-methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzyl alcohol.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Methoxy-4-(trifluoromethyl)aniline
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
819075-65-5 |
|---|---|
Molecular Formula |
C16H13F3O3S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-methoxy-4-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H13F3O3S/c1-21-15-8-12(9-20)4-7-14(15)22-10-11-2-5-13(6-3-11)23-16(17,18)19/h2-9H,10H2,1H3 |
InChI Key |
RAGWADXKFUKXQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)


![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)

![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)

![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)

![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
